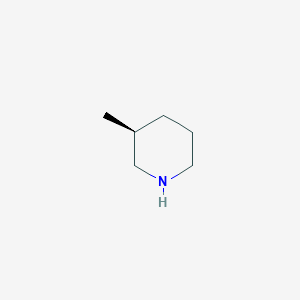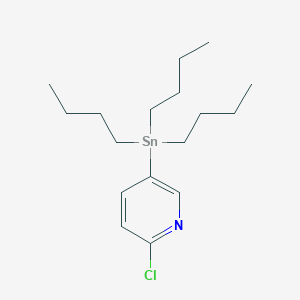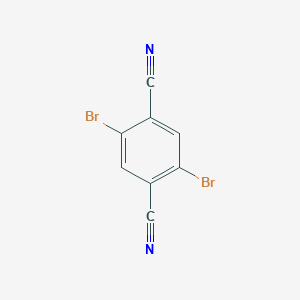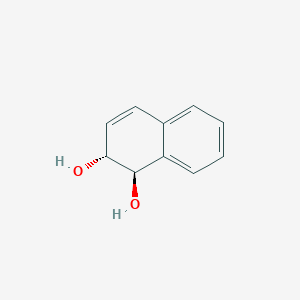
(1R,2R)-1,2-dihydronaphthalene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-dihydronaphthalene-1,2-diol, also known as tetrahydrocannabinol (THC), is a psychoactive compound found in the cannabis plant. THC is known for its ability to induce euphoria and alter perception, making it a popular recreational drug. However, THC also has significant potential for scientific research, particularly in the field of medicine.
Aplicaciones Científicas De Investigación
Scientific Research Applications of “(1R,2R)-1,2-dihydronaphthalene-1,2-diol”
Synthesis and Chemical Reactions
(1R,2R)-1,2-dihydronaphthalene-1,2-diol is involved in various chemical syntheses and reactions:
- Synthesis of Chiral Molecules : The compound has been used as a starting material in the synthesis of cyclic chiral diols with C2 symmetry, showing its versatility in creating enantiomerically pure compounds (Orsini & Pelizzoni, 1996).
- Catalytic Asymmetric Constructions : It plays a critical role in the catalytic asymmetric construction of 1,2-dihydronaphthalene molecules, a class of molecules significant in medicinal and synthetic chemistry (Perveen et al., 2017).
- Fluorescence Analysis : The compound is used in fluorescence analyses, specifically in fixed wavelength fluorescence (FF) and synchronous fluorescence scanning (SFS) to study petrogenic and pyrogenic sources of polycyclic aromatic hydrocarbons (PAHs) (Pampanin et al., 2016).
- Biotransformation Studies : Biotransformation studies involving dioxygenase-catalyzed benzylic monohydroxylation and dioxygenase-catalysed oxidation reveal the metabolic pathways and the formation of various dihydronaphthalene diols (Boyd et al., 1996).
Analytical and Environmental Studies
(1R,2R)-1,2-dihydronaphthalene-1,2-diol also finds importance in analytical and environmental contexts:
- Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) : It is used to study the response of PAH metabolites in FF and SFS analyses, aiding in the detection and estimation of PAH exposure (Pampanin et al., 2016).
- Environmental Biochemistry : The compound's interactions with bacterial dioxygenases have been studied to understand the oxidation of dihydronaphthalenes, providing insights into microbial degradation processes (Torok et al., 1995).
Propiedades
Número CAS |
19216-89-8 |
|---|---|
Nombre del producto |
(1R,2R)-1,2-dihydronaphthalene-1,2-diol |
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10-/m1/s1 |
Clave InChI |
QPUHWUSUBHNZCG-NXEZZACHSA-N |
SMILES isomérico |
C1=CC=C2[C@H]([C@@H](C=CC2=C1)O)O |
SMILES |
C1=CC=C2C(C(C=CC2=C1)O)O |
SMILES canónico |
C1=CC=C2C(C(C=CC2=C1)O)O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



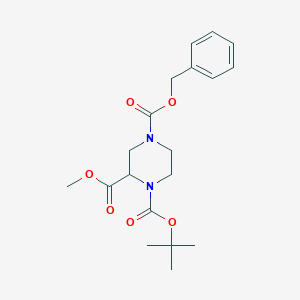
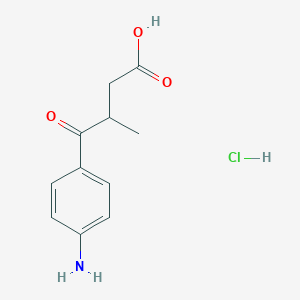

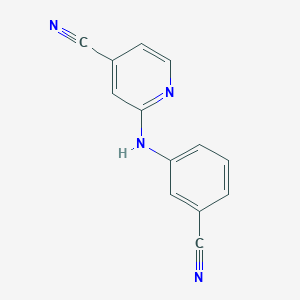
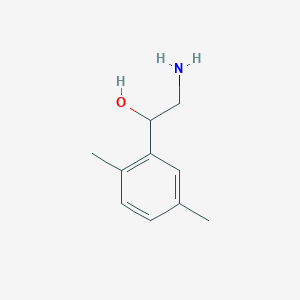

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)
![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)

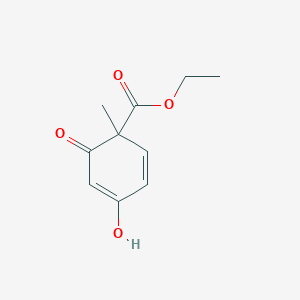
![2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B169512.png)
